

Go 6983: A Detailed Guide for PKC Inhibition

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Compound Focus: Go 6983

CAS No.: 133053-19-7

Cat. No.: S548499

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Go 6983 is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms. It acts as a pan-PKC inhibitor, effectively suppressing the activity of conventional and novel PKC isozymes, which makes it a valuable tool for studying PKC-dependent signaling pathways in cancer, cell differentiation, and other biological processes [1] [2].

Biochemical Profile and Mechanism of Action

Chemical Properties:

- **CAS Number:** 133053-19-7 [1] [2]
- **Molecular Formula:** $C_{26}H_{26}N_4O_3$ [1] [2]
- **Molecular Weight:** 442.51 g/mol [1] [2]
- **Physical Form:** Solid [1]
- **Solubility:** ≥ 22.15 mg/mL in DMSO; insoluble in ethanol and water [1]. Another source reports solubility up to 100 mg/mL (225.98 mM) in DMSO [2].

Mechanism of Action: **Go 6983** is a competitive inhibitor that targets the ATP-binding site of various PKC isoforms. Its key characteristic is the ability to differentiate between classical PKC isozymes and the atypical PKC μ , for which it shows significantly lower potency [3].

Isozyme Selectivity and IC50 Values: The table below summarizes the potency of **Go 6983** against different PKC isoforms.

Table 1: In vitro inhibition of PKC isoforms by Go 6983 [1] [2] [3]

PKC Isoform	Classification	IC ₅₀ Value
PKC γ	Conventional	6 nM
PKC α	Conventional	7 nM
PKC β	Conventional	7 nM
PKC δ	Novel	10 nM
PKC ζ	Atypical	60 nM
PKC μ	Atypical	20 μ M (20,000 nM)

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from the kinase binding assay detailed in the search results [1].

Reagents and Equipment:

- Recombinant PKC isozymes (e.g., from Sf9 or Sf158 insect cell extracts)
- **Go 6983** stock solution (e.g., 10 mM in DMSO)
- Assay Buffer (Buffer C): 50 mM Tris-HCl (pH 7.5), 10 mM β -mercaptoethanol [1]
- MgCl₂ (4 mM final concentration)
- Phosphatidylserine (PS, 10 μ g per reaction)
- Phorbol-12-myristate-13-acetate (TPA, 100 nM final concentration)
- Substrate (e.g., syntide-2, 10 μ g per reaction)
- ATP (35 μ M containing 1 μ Ci [γ -³²P]ATP)
- Phosphocellulose paper
- Liquid scintillation counter

Procedure:

- **Reaction Setup:** In a total volume of 100 μ L, combine:
 - Assay Buffer C
 - 4 mM MgCl₂

- 10 µg Phosphatidylserine (PS)
- 100 nM TPA
- Recombinant PKC isozyme (e.g., 5 µL of Sf158 cell extract for PKC μ)
- 10 µg syntide-2 substrate
- **Go 6983** at desired concentrations (include a DMSO-only control for full activity).
- **Initiate Reaction:** Start the kinase reaction by adding the ATP mixture (35 µM ATP + 1 µCi [γ - 32 P]ATP).
- **Incubate:** Incubate the reaction mixture for 10 minutes at 30°C.
- **Terminate Reaction:** Stop the reaction by transferring a 50 µL aliquot onto a square of phosphocellulose paper.
- **Wash:** Wash the paper 3 times with deionized water and twice with acetone to remove unincorporated radioactivity.
- **Quantify:** Determine the bound radioactivity on the dried paper using a liquid scintillation counter.
- **Data Analysis:** Calculate PKC activity and plot inhibitor concentration versus % activity to determine IC₅₀ values.

Cellular Application Protocol

This protocol is based on methods used in cell-based studies with **Go 6983** [1] [2].

Reagents:

- **Go 6983** stock solution (10 mM in DMSO)
- Appropriate cell culture medium
- Phorbol ester (e.g., PMA) for stimulation, if required

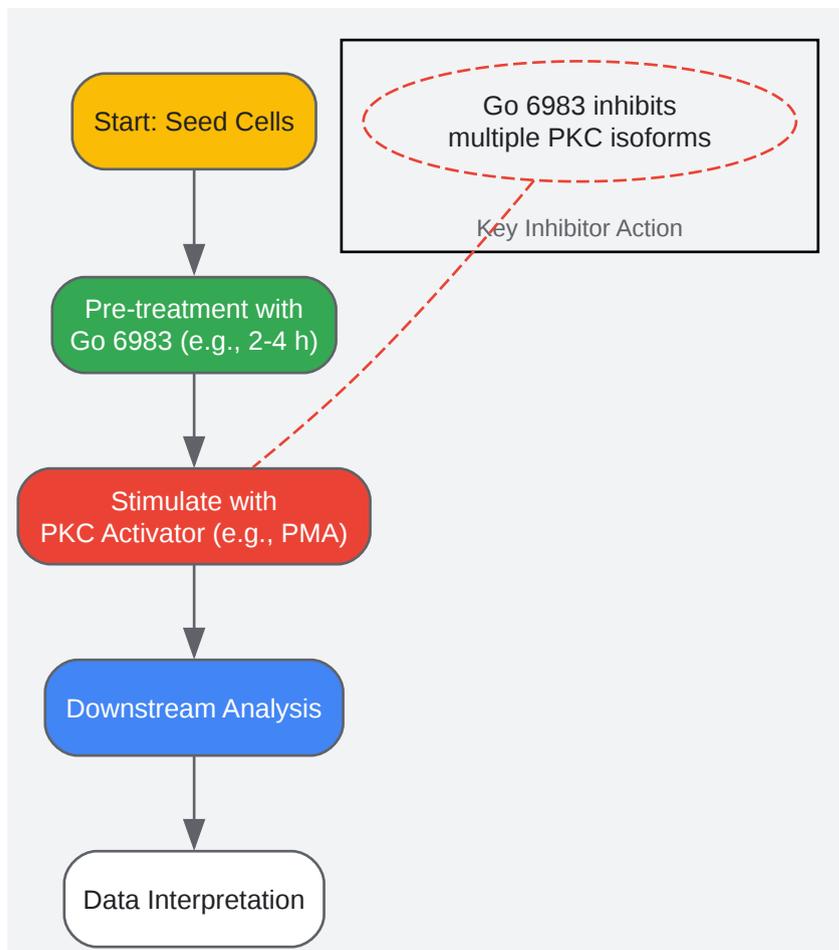
Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **Go 6983** in high-quality, anhydrous DMSO. Aliquot and store at -20°C or below.
- **Cell Treatment:**
 - Culture cells according to standard methods.
 - Pre-treat cells with **Go 6983** at the desired concentration. Common effective concentrations range from **200 nM to 20 µM**, depending on the cell type and PKC isoform targeted [1] [2] [4].
For example:
 - To inhibit PMA-stimulated PKC upregulation in ARCaPE cells, 200 nM was effective, while 1000 nM (1 µM) showed complete inhibition [1].
 - In C6 glioma cells, 1 µM was used to inhibit TCDD-induced PKC translocation [2].
 - Include a vehicle control (DMSO at the same dilution as used for **Go 6983**).
 - Pre-treatment time is typically **2 to 4 hours** before subsequent stimulation or analysis [2].

- **Stimulation (Optional):** If studying PKC activation, stimulate cells with an agent like PMA (e.g., 50-100 ng/mL) for the desired duration after pre-treatment.
- **Downstream Analysis:** Proceed with your downstream analysis, such as:
 - Western blotting to detect phosphorylation of PKC substrates (e.g., MARCKS) [2] [5].
 - Immunofluorescence to observe PKC translocation [2].
 - RNA sequencing or other functional assays [4].

Experimental Workflow and Signaling Context

The following diagram illustrates a typical workflow for using **Go 6983** in a cell-based experiment to dissect a PKC-dependent signaling pathway.



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Critical Considerations for Researchers

- **Specificity:** While **Go 6983** is a potent pan-PKC inhibitor for conventional and novel PKCs, its effect on PKC ζ is moderate (IC₅₀ 60 nM) and it is very weak against PKC μ (IC₅₀ 20 μ M). This property can be exploited to differentiate PKC μ activity from other PKCs [3]. Always consider potential off-target effects at high concentrations.
- **Solvent Control:** DMSO is the standard solvent for **Go 6983**. The final DMSO concentration in cell culture should be kept as low as possible (typically \leq 0.1%) and a vehicle control with the same DMSO concentration must be included.
- **Stability:** Stock solutions in DMSO are stable for months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of **Go 6983** in aqueous solutions or culture medium has not been thoroughly documented, so prepare working dilutions fresh.
- **Cellular Context:** The efficacy of **Go 6983** can vary depending on cell type, specific PKC isoforms expressed, and the nature of the stimulus. A dose-response experiment is recommended when establishing the protocol for a new cellular model.

Application Notes & Limitations

- **Go 6983** has been successfully used to demonstrate the role of specific PKC isoforms, particularly PKC δ , in various processes. For instance, its application in mouse embryonic stem cells (mESCs) helped identify PKC δ as the primary isoform mediating the increase in Prdm14 expression and subsequent promotion of self-renewal [4].
- The compound has also shown efficacy *in vivo*. In a mouse model of pulmonary B16BL6 tumor metastasis, intravenous administration of **Go 6983** (22 μ g/mouse) significantly inhibited metastasis by 51.2% [1].
- Researchers should be aware that the broader field of PKC pharmacology is complex. Many compounds initially thought to be specific PKC modulators have later been shown to have additional cellular targets [6]. While **Go 6983** is a well-characterized inhibitor, results should be interpreted with caution and, where possible, corroborated with other genetic or pharmacological approaches.

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